LSN2463359

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Profile

Metabotropic Glutamate Receptor Modulation

LSN2463359 acts as a positive allosteric modulator of the mGlu5 receptor. This specificity is significant as it exhibits minimal activity on other glutamate receptors (mGlu1-4, mGlu8) and GABAB receptors, indicating a targeted mechanism of action . The modulation of mGlu5 has been linked to various neurophysiological processes, making it a candidate for addressing several neurological conditions.

Cognitive Enhancement

Promoting Wakefulness and Cognitive Activity

Research indicates that this compound promotes wakefulness and enhances cognitive functions such as memory and learning in animal models. Studies have shown that administration of this compound improves performance in cognitive tasks, suggesting its potential utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia .

Neuropharmacological Applications

Potential in Treating Neurological Disorders

The compound has been investigated for its efficacy in preclinical models for various neurological disorders. Notably, mGlu5 receptor modulators have shown promise in the treatment of anxiety, depression, and Parkinson's disease. This compound's ability to enhance cognitive function while reducing anxiety-like behaviors positions it as a valuable agent in neuropharmacology .

Case Studies and Research Findings

A review of existing literature reveals several key findings regarding the applications of this compound:

Mécanisme D'action

Target of Action

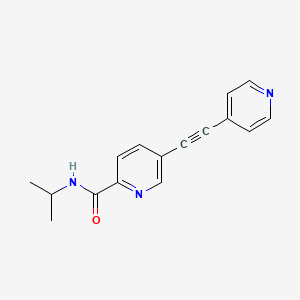

LSN2463359, also known as N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide, is a positive allosteric modulator of the metabotropic glutamate 5 (mGlu5) receptor . The mGlu5 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, particularly in learning and memory .

Mode of Action

As a positive allosteric modulator, this compound enhances the function of the mGlu5 receptor . It potentiates mGlu5-mediated Ca2+ influx in vitro, giving curve shifts 2 to 3 fold over agonist alone . This means that it increases the receptor’s response to its natural ligand, glutamate, leading to increased intracellular calcium levels .

Biochemical Pathways

The mGlu5 receptor is involved in various biochemical pathways, including the glutamatergic neurotransmission pathway . By enhancing the function of the mGlu5 receptor, this compound can influence these pathways and their downstream effects . For instance, it can modulate the behavioral response to administration of the competitive NMDA receptor antagonist .

Pharmacokinetics

This suggests that it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system .

Result of Action

This compound has been shown to exert wake-promoting, cognitive, and motor effects in vivo . It attenuates aspects of the behavioral response to administration of the competitive NMDA receptor antagonist . Moreover, it selectively attenuates reversal learning deficits observed in the neurodevelopmental MAM E17 model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of its target, the mGlu5 receptor, is crucial for its activity . Additionally, the presence of the natural ligand, glutamate, can influence its modulatory effects . .

Analyse Biochimique

Biochemical Properties

LSN2463359 plays a significant role in biochemical reactions, particularly as a positive allosteric modulator of the mGlu5 receptor . This means that it enhances the activity of this receptor, which is involved in various cellular processes, including synaptic plasticity, learning, and memory .

Cellular Effects

In terms of cellular effects, this compound influences cell function by modulating the activity of the mGlu5 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the mGlu5 receptor, thereby enhancing the receptor’s activity . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the mGlu5 receptor . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du LSN2463359 implique plusieurs étapes clés :

Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce tels que l'acide 4-pyridinecarboxylique et la 4-éthynylpyridine.

Formation du composé intermédiaire : Le composé intermédiaire est formé par une série de réactions, y compris des réactions d'estérification, de réduction et de couplage.

Produit final : L'étape finale implique le couplage du composé intermédiaire avec l'isopropylamine pour former le this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de techniques de purification à haut débit et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

LSN2463359 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes pour modifier le cycle pyridine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont souvent utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés par ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements supplémentaires .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la modulation des récepteurs mGluR5.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la libération de neurotransmetteurs.

Médecine : Agent thérapeutique potentiel pour les troubles cognitifs, la schizophrénie et autres affections neurologiques.

Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs mGluR5

Mécanisme d'action

This compound exerce ses effets en se liant au site allostérique du récepteur mGluR5, améliorant la réponse du récepteur à son ligand naturel, le glutamate. Cette modulation allostérique positive conduit à une augmentation de l'afflux de calcium et à l'activation des voies de signalisation en aval, ce qui entraîne une amélioration des fonctions cognitives et motrices .

Comparaison Avec Des Composés Similaires

Composés similaires

LSN2814617 : Un autre modulateur allostérique positif de mGluR5 avec des propriétés similaires.

ADX88178 : Un puissant modulateur allostérique positif pour les récepteurs mGluR4.

VU-1545 : Un modulateur allostérique positif de mGluR5 avec des propriétés pharmacocinétiques différentes.

Unicité

LSN2463359 est unique en raison de sa forte sélectivité et de sa puissance pour les récepteurs mGluR5, ainsi que de sa capacité à pénétrer le cerveau et à exercer des effets stimulants de l'éveil. Cela en fait un outil précieux pour étudier le rôle de mGluR5 dans divers processus physiologiques et pathologiques .

Activité Biologique

N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide, also known as LSN2463359, is a compound that has garnered attention for its biological activity, particularly as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15N3O

- Molecular Weight : 265.31 g/mol

- CAS Number : 1401031-52-4

- Synonyms : this compound, N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide

N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide functions primarily as an allosteric modulator of the mGlu5 receptor. This receptor is implicated in various neurological processes, including cognition and memory. The compound exhibits high selectivity for mGlu5 over other metabotropic glutamate receptors (mGlu1-4, mGlu8) and GABAB receptors, indicating a targeted mechanism of action that minimizes off-target effects .

Biological Effects

- Cognitive Enhancement : Studies have demonstrated that this compound promotes wakefulness and enhances cognitive activity in animal models. It has been shown to improve memory and learning characteristics in mice, suggesting potential applications in treating cognitive deficits associated with neurological disorders .

- Neuroprotective Properties : The modulation of mGlu5 can lead to neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

In Vivo Studies

In experimental studies involving rodents, this compound has been observed to increase locomotor activity and enhance performance in memory tasks. These findings indicate its potential utility in enhancing cognitive function and possibly treating conditions characterized by cognitive decline.

Comparative Studies

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | mGlu5 positive modulator | N/A | ChemicalBook |

| LY2811376 | BACE1 inhibitor | N/A | BenchChem |

| Etoposide | Chemotherapeutic agent | Varies | PMC |

Case Studies

- Cognitive Enhancement in Mouse Models : In a study assessing the cognitive effects of this compound, mice administered with the compound exhibited significant improvements in spatial learning tasks compared to control groups. This suggests that the compound's action on mGlu5 receptors may facilitate enhanced synaptic plasticity and memory formation.

- Potential for Alzheimer's Disease Treatment : Given its neuroprotective properties and ability to enhance cognitive function, this compound is being explored as a potential therapeutic agent for Alzheimer's disease. Its selective modulation of mGlu5 could provide a novel approach to managing symptoms associated with this condition.

Propriétés

IUPAC Name |

N-propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12(2)19-16(20)15-6-5-14(11-18-15)4-3-13-7-9-17-10-8-13/h5-12H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAFRSGTRKNXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)C#CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166641 | |

| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401031-52-4 | |

| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401031-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1401031-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.